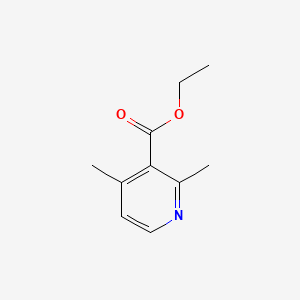

Ethyl 2,4-dimethylnicotinate

Descripción general

Descripción

Ethyl 2,4-dimethylnicotinate is a chemical compound with the molecular formula C10H13NO2 . It is employed in the design, synthesis, and evaluation of a family of propargyl pyridinyl ethers as potential cytochrome p450 inhibitors .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO2 . The InChI Key for this compound is DIZHKKYVLBSXAW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a clear, colorless to yellow liquid . It has a refractive index of 1.4930-1.4990 at 20°C . It is slightly soluble in water .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Ethyl 2,4-dimethylnicotinate, as part of the class of 2 and 4-aminopyridinecarboxylic acid derivatives, has been studied for its potential in medicinal chemistry. One study focused on synthesizing 4-amino-2,6-dimethylnicotinic acid esters and amides, aiming to discover new effective anxiolytics. The research involved various chemical reactions and structural analyses to determine the properties of the synthesized compounds (Glozman et al., 2001).

Chemical Reactions and Rearrangements

Another aspect of research on this compound involves exploring its chemical reactivity. For instance, a study on the enamine rearrangement of iodoalkylates of the ethyl ester of 4,6-dimethyl-2-pyrimidinylacetic acid led to the formation of ethyl esters of 2-alkylamino-4,6-dimethylnicotinic acid, demonstrating the compound's versatility in chemical reactions (Danagulyan et al., 2001).

Structural and Spectral Analysis

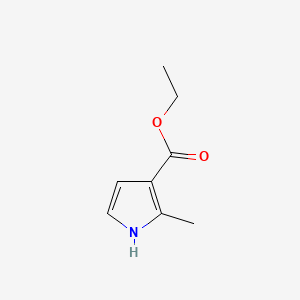

Research has also delved into the molecular structure and spectral analyses of derivatives of this compound. A study on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, included comprehensive quantum chemical calculations and vibrational analysis to understand its molecular structure and properties (Singh et al., 2013).

Biocompatibility and Drug Delivery Systems

This compound's derivatives have been studied for their potential in biocompatible polymers, particularly in drug delivery systems. Research on ethyl cellulose/methyl cellulose blends using the supercritical antisolvent technique highlights the solubility enhancement of poorly water-soluble molecules, indicating its potential in controlled drug delivery systems (Duarte et al., 2006).

Experimental Therapeutic Applications

Some derivatives of this compound have been explored for their therapeutic applications. For example, ethyl pyruvate, a redox analogue of a multiple sclerosis drug, demonstrated anti-encephalitogenic effects in an animal model. It affected encephalitogenic T cells and macrophages, suggesting its potential in treating autoimmune disorders (Djedovic et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2,4-dimethylnicotinate are currently unknown. This compound is a derivative of pyridine, which is known to have certain chemical reactivity . .

Mode of Action

As a derivative of pyridine, it may interact with its targets through chemical reactions

Biochemical Pathways

Given that it is a derivative of pyridine, it might be involved in certain biochemical reactions . The downstream effects of these reactions are currently unknown and require further investigation.

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability

Result of Action

As a derivative of pyridine, it may induce certain chemical reactions

Action Environment

It is known that it should be stored in an inert atmosphere at room temperature . Other environmental factors such as pH, temperature, and presence of other substances may also affect its action and stability.

Propiedades

IUPAC Name |

ethyl 2,4-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZHKKYVLBSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352974 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37669-78-6 | |

| Record name | ethyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

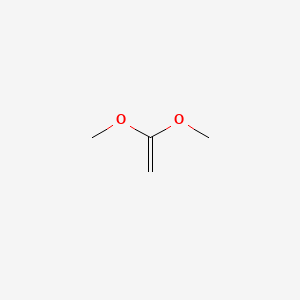

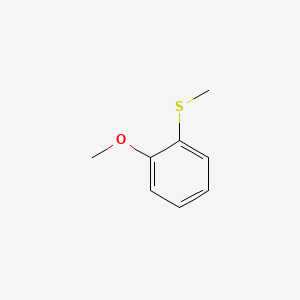

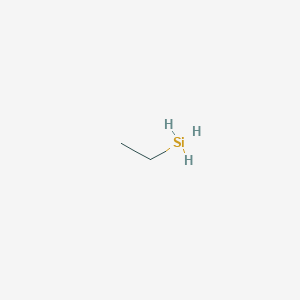

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

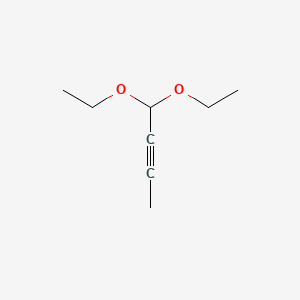

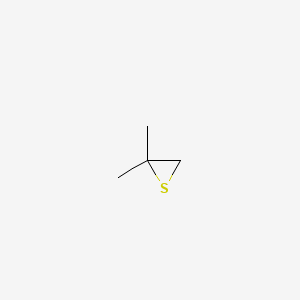

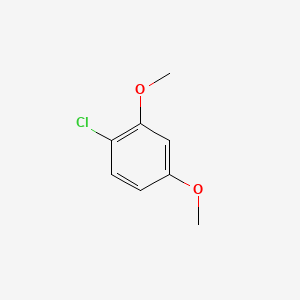

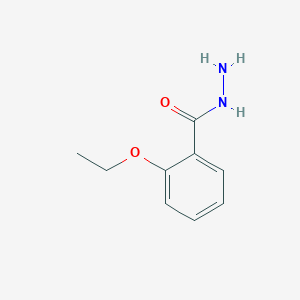

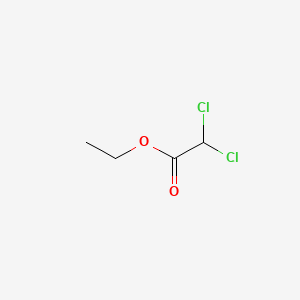

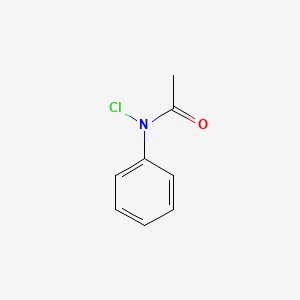

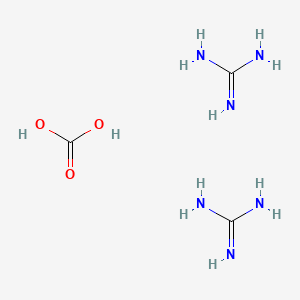

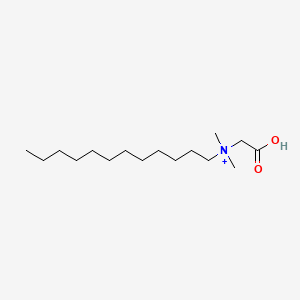

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.